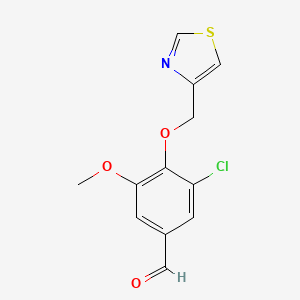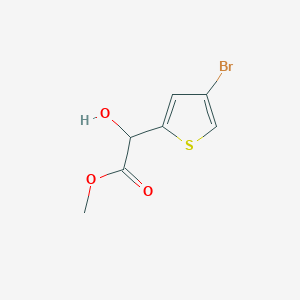
3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Bis(5,5-diphénylhydantoïne)-3,3’-(1,4-pipérazinediyldiméthylène) est un composé organique complexe de formule moléculaire C36H34N6O4 et de masse moléculaire 614,693. Ce composé se caractérise par la présence de deux cycles hydantoïne connectés par un lieur pipérazine, chaque cycle hydantoïne étant substitué par des groupes phényle .
Méthodes De Préparation
La synthèse du Bis(5,5-diphénylhydantoïne)-3,3’-(1,4-pipérazinediyldiméthylène) implique généralement la réaction de la 5,5-diphénylhydantoïne avec un dérivé de la pipérazine. Les conditions réactionnelles comprennent souvent l’utilisation de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et peuvent nécessiter un chauffage pour faciliter la réaction. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté .
Analyse Des Réactions Chimiques
Le Bis(5,5-diphénylhydantoïne)-3,3’-(1,4-pipérazinediyldiméthylène) peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent impliquer l’utilisation d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Les cycles hydantoïne peuvent subir des réactions de substitution, en particulier au niveau des groupes phényle, à l’aide de réactifs tels que les halogènes ou les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de recherche scientifique
Le Bis(5,5-diphénylhydantoïne)-3,3’-(1,4-pipérazinediyldiméthylène) a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : La structure du composé lui permet d’interagir avec diverses cibles biologiques, ce qui le rend utile dans les études biochimiques.
Médecine : La recherche sur ses effets thérapeutiques potentiels est en cours, en particulier dans le domaine de la neurologie.
Applications De Recherche Scientifique
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neurology.
Mécanisme D'action
Le mécanisme d’action du Bis(5,5-diphénylhydantoïne)-3,3’-(1,4-pipérazinediyldiméthylène) implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le lieur pipérazine et les cycles hydantoïne lui permettent de se lier à ces cibles, modulant potentiellement leur activité. Les voies exactes impliquées dépendent de l’application spécifique et de la cible .
Comparaison Avec Des Composés Similaires
Des composés similaires au Bis(5,5-diphénylhydantoïne)-3,3’-(1,4-pipérazinediyldiméthylène) comprennent :
5,5-Diphénylhydantoïne : Un composé plus simple présentant des cycles hydantoïne similaires, mais sans le lieur pipérazine.
1,4-Bis(5,5-diphénylhydantoïne-3-ylméthyl)pipérazine : Un composé étroitement apparenté présentant une structure similaire, mais des motifs de substitution différents.
Le caractère unique du Bis(5,5-diphénylhydantoïne)-3,3’-(1,4-pipérazinediyldiméthylène) réside dans sa combinaison spécifique de cycles hydantoïne et de lieur pipérazine, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Numéro CAS |
752-51-2 |
|---|---|
Formule moléculaire |
C36H34N6O4 |
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C36H34N6O4/c43-31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)37-33(45)41(31)25-39-21-23-40(24-22-39)26-42-32(44)36(38-34(42)46,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,37,45)(H,38,46) |
Clé InChI |
OUWOPYQUPCKENK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


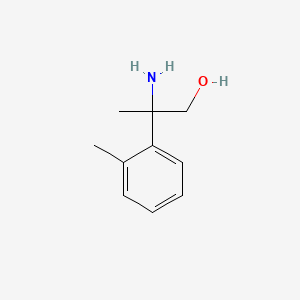
![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)


![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)
![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)
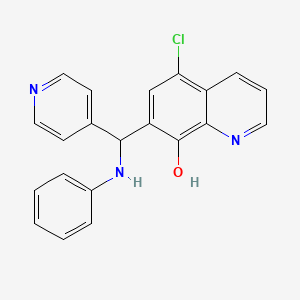
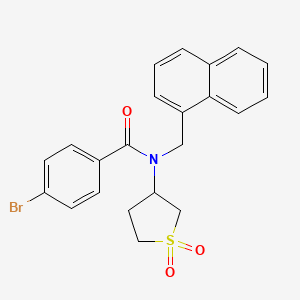

![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)

